molecular formula C9H10N2S B160278 2-Amino-5,6-dimethylbenzothiazole CAS No. 29927-08-0

2-Amino-5,6-dimethylbenzothiazole

Cat. No. B160278
M. Wt: 178.26 g/mol
InChI Key: IODWHFFPQHUDAG-UHFFFAOYSA-N
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Patent
US03937714

Procedure details

5,6-Dimethyl-2-aminobenzothiazole (5.0 g., 0.028 mole), 85% hydrazine hydrate (3.49 g.; 0.056 mole) and hydrazine monohydrochloride (1.99 g.; 0.028 mole) were reacted in the procedures of Example 1. 5,6-Dimethyl-2-hydrazinobenzothiazole was obtained in 82% yield, m.p. 223°-228°C. Assay (titration) 97.2%. Recrystallization from ethanol gave material melting 235°-237°C. (dec.).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.49 g
Type
reactant
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([CH3:12])=[CH:4][C:5]2[S:9][C:8]([NH2:10])=[N:7][C:6]=2[CH:11]=1.O.[NH2:14]N.Cl.NN>>[CH3:1][C:2]1[C:3]([CH3:12])=[CH:4][C:5]2[S:9][C:8]([NH:10][NH2:14])=[N:7][C:6]=2[CH:11]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC=1C(=CC2=C(N=C(S2)N)C1)C
Name
Quantity
3.49 g
Type
reactant
Smiles
O.NN
Name
Quantity
1.99 g
Type
reactant
Smiles
Cl.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=CC2=C(N=C(S2)NN)C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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